molecular formula C17H14ClF2N3O3S B1684328 N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 918505-84-7

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No. B1684328
M. Wt: 413.8 g/mol
InChI Key: YZDJQTHVDDOVHR-UHFFFAOYSA-N
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Description

“N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound. It’s a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, which is a heterocyclic compound with a pyrrole ring fused to a pyridine ring . The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 152.58 . The compound’s density is 1.4±0.1 g/cm3, and it has a boiling point of 290.5±20.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamides as Novel Terminators of Cationic Cyclisations Sulfonamides, like the one described, have been studied for their role as terminators in cationic cyclisations, facilitating the formation of complex polycyclic systems through cationic cascades. This provides a pathway for synthesizing pyrrolidines and homopiperidines, demonstrating the importance of sulfonamides in organic synthesis (Haskins & Knight, 2002).

Cross Coupling Catalyzed by CuI Research has shown that sulfonamides can be synthesized in good to excellent yields by reacting 3-bromopyridine with various sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione. This method highlights the utility of sulfonamide groups in facilitating cross-coupling reactions, contributing to the diversification of sulfonamide derivatives (Han, 2010).

Material Science and Polymer Chemistry

Electropolymerization for Hybrid Supercapacitors Sulfonamide derivatives have been investigated in the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids, aiming at their application in hybrid supercapacitors. The study provides insights into how the properties of sulfonamide-containing ionic liquids affect the polymerization and performance of supercapacitors, indicating their potential in energy storage technologies (Biso et al., 2008).

Novel Soluble Polyimides Research into novel aromatic diamine monomers incorporating sulfonamide groups has led to the development of fluorinated polyimides with improved solubility, mechanical properties, and low dielectric constants. These materials are valuable for their potential applications in high-performance polymers, demonstrating the role of sulfonamide derivatives in advancing material science (Guan et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302 - Harmful if swallowed, and H318 - Causes serious eye damage .

Future Directions

The compound and its derivatives could be of interest in the field of medicinal chemistry, particularly in the development of new anticancer drugs. Further studies could focus on optimizing the synthesis process, investigating the compound’s biological activity, and assessing its safety profile .

properties

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDJQTHVDDOVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238711
Record name PLX-4720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

CAS RN

918505-84-7
Record name N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 5
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 6
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

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